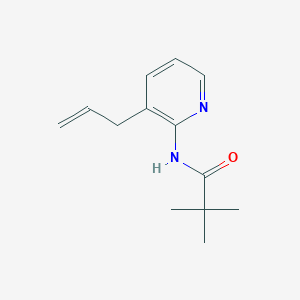

2-amino-3-phenyl-N-propylpropanamide

説明

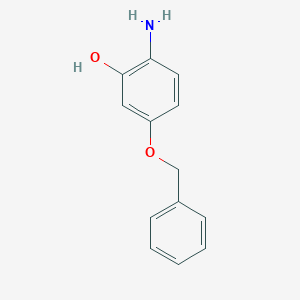

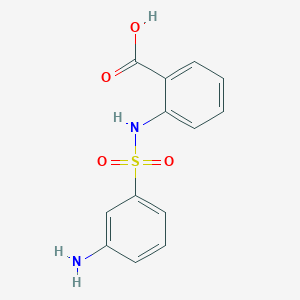

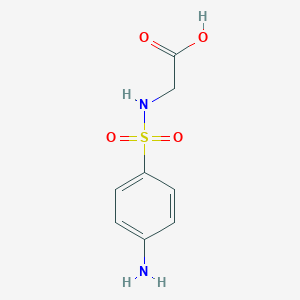

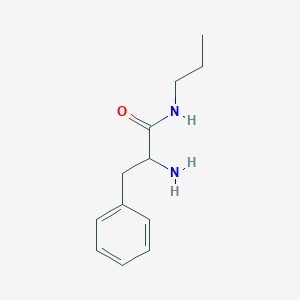

2-amino-3-phenyl-N-propylpropanamide is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28412 . It is a compound that can be found in various applications within the field of chemistry .

Molecular Structure Analysis

The molecular structure of 2-amino-3-phenyl-N-propylpropanamide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact arrangement of these atoms forms the unique structure of this compound .Chemical Reactions Analysis

While specific chemical reactions involving 2-amino-3-phenyl-N-propylpropanamide are not detailed in the search results, amines in general can undergo a variety of reactions . For instance, they can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

2-amino-3-phenyl-N-propylpropanamide has a variety of physical and chemical properties. As mentioned earlier, it has a molecular weight of 206.28412 . Other properties such as melting point, boiling point, and density are not specified in the search results .科学的研究の応用

Organic Synthesis Building Block

2-Amino-3-phenyl-N-propyl-DL-propanamide: serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the phenyl group alongside the amino and amide functionalities, making it a valuable compound for constructing complex molecules. It is particularly useful in the synthesis of various pharmaceuticals where the phenyl group is a common moiety associated with biological activity .

Medicinal Chemistry Research

In medicinal chemistry, this compound is utilized for the development of new therapeutic agents. Its amide group can engage in hydrogen bonding, a critical interaction in drug-receptor binding, while the amino group can be modified to improve solubility or alter pharmacokinetic properties. Researchers leverage this compound to create analogs and derivatives that may lead to the discovery of new drugs .

Bioconjugation Studies

The amino group of 2-Amino-3-phenyl-N-propyl-DL-propanamide is reactive towards carboxylic acids and their derivatives, making it suitable for bioconjugation studies. This reactivity is exploited in attaching biomolecules to surfaces or other large molecules, which is essential in developing diagnostic tools, biosensors, and targeted drug delivery systems .

Analytical Reference Standard

Due to its well-defined structure and purity, this compound is often used as a reference standard in analytical chemistry. It aids in the calibration of instruments like HPLC and LC-MS, ensuring accurate measurement of analytes in complex mixtures. This is crucial in quality control processes in pharmaceutical manufacturing .

Chemical Education and Research

As a compound with distinct functional groups, 2-Amino-3-phenyl-N-propyl-DL-propanamide is an excellent subject for chemical education. It can be used to demonstrate various chemical reactions and principles in organic chemistry courses. Additionally, it serves as a model compound in research exploring new synthetic methods or reaction mechanisms .

Material Science Applications

The presence of both amino and amide groups allows for the formation of polymers and co-polymers with unique properties. This compound can be incorporated into polymeric materials to impart specific characteristics such as enhanced strength, flexibility, or chemical resistance, which are valuable in material science applications .

Pharmacokinetic Modulation

In the field of pharmacology, 2-Amino-3-phenyl-N-propyl-DL-propanamide is investigated for its potential to modulate the pharmacokinetic profile of drugs. By attaching it to drug molecules, researchers aim to alter absorption, distribution, metabolism, and excretion (ADME) properties to improve therapeutic efficacy and reduce side effects .

Molecular Modeling and Drug Design

This compound’s structure is often used in computational studies for molecular modeling and drug design. Its rigid backbone and functional groups provide a framework for studying molecular interactions and optimizing drug candidates’ binding affinities to their targets .

特性

IUPAC Name |

2-amino-3-phenyl-N-propylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURZATZWEMIWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-phenyl-N-propylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。